molecular formula C8H17BrO B13226558 1-Bromo-4-methoxy-2-methylhexane

1-Bromo-4-methoxy-2-methylhexane

Katalognummer: B13226558
Molekulargewicht: 209.12 g/mol
InChI-Schlüssel: UJECXYSDTUVMBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-methoxy-2-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a hexane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-4-methoxy-2-methylhexane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employ distillation or recrystallization techniques to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-methoxy-2-methylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methoxy-2-methylhexanol or 4-methoxy-2-methylhexanenitrile can be formed.

    Elimination Reactions: Alkenes such as 4-methoxy-2-methylhexene are typical products.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-methoxy-2-methylhexane finds applications in various fields of scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-methoxy-2-methylhexane in chemical reactions involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-4-methoxyhexane: Lacks the methyl group at the 2-position.

    1-Bromo-2-methylhexane: Does not have the methoxy group at the 4-position.

    4-Methoxy-2-methylhexane: Does not contain the bromine atom.

Uniqueness

1-Bromo-4-methoxy-2-methylhexane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C8H17BrO

Molekulargewicht

209.12 g/mol

IUPAC-Name

1-bromo-4-methoxy-2-methylhexane

InChI

InChI=1S/C8H17BrO/c1-4-8(10-3)5-7(2)6-9/h7-8H,4-6H2,1-3H3

InChI-Schlüssel

UJECXYSDTUVMBT-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(C)CBr)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.